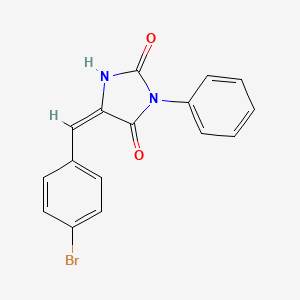![molecular formula C14H23NO5 B5065013 diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate](/img/structure/B5065013.png)
diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate is a chemical compound with the linear formula C2H5OCH=C(COOC2H5)2 . It is also known by the synonyms DEEMM and Ethoxymethylenemalonic acid diethyl ester . This compound is used as a precursor to synthesize various other compounds such as pyrimidinones, thiazolopyrimidines, thiazolopyrimidinones, triazolo[1,5-a]pyrimidines, pyrimido[2,1-b]benzothiazoles, and ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives .
Synthesis Analysis
The synthesis of diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate involves a series of reactions. Since it is a 1,3-dicarbonyl compound, diethyl malonate has relatively acidic α-hydrogens (pK a = 12.6) and can be transformed to its enolate using sodium ethoxide as a base . Other alkoxide bases are not typically used given the possibility of a transesterification reaction . The enolate is then alkylated via an S N2 reaction to form a monoalkylmalonic ester .Molecular Structure Analysis
The molecular structure of diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate is complex. The single crystals of a similar compound, diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate (D23DYM), were grown successfully and efficiently by the standard slow evaporation method . The lattice cell parameters by XRD analysis confirmed that the crystal system is Triclinic with the space group of Pī .Chemical Reactions Analysis
The chemical reactions involving diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate are complex. The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .Physical and Chemical Properties Analysis
Diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate is a liquid with a refractive index of n20/D 1.462 (lit.) . It has a boiling point of 279-281 °C (lit.) and a density of 1.07 g/mL at 25 °C (lit.) .Mecanismo De Acción
The mechanism of action for the reactions involving diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate involves several steps. An enol intermediate is formed initially. This enol reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination . A reasonable variation of the mechanism, in which piperidine acts as organocatalyst, involves the corresponding iminium intermediate as the acceptor .
Safety and Hazards
This compound is considered hazardous. It is combustible and causes serious eye irritation . Precautions should be taken to keep it away from heat/sparks/open flames/hot surfaces . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .
Propiedades
IUPAC Name |
diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-6-18-11(10-15(4)5)9-12(13(16)19-7-2)14(17)20-8-3/h9-10H,6-8H2,1-5H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBKVNDMHAVER-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CN(C)C)C=C(C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\N(C)C)/C=C(C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide](/img/structure/B5064946.png)
![2,4-dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5064960.png)
![2-[2-(benzenesulfonamido)ethylsulfanyl]-N-phenylacetamide](/img/structure/B5064964.png)
![1-cyclohexyl-2-(4-isopropylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5064970.png)
![N-[3-(dimethylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5064978.png)
![[2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B5064980.png)

![6-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5064992.png)

![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B5065000.png)

![3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5065046.png)
![N-(2-methoxy-5-nitrophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5065053.png)
